4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid
Overview
Description
4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is an organic compound belonging to the family of benzoic acid derivatives. This molecule is known for its unique structure and versatile applications in various fields of scientific research. It has displayed several biological properties, including anticancer, antiviral, and antifungal activities, making it a promising candidate for developments in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.
Alkyne Formation: The protected amino group is then reacted with propargyl bromide to form the alkyne intermediate.
Coupling Reaction: The alkyne intermediate is coupled with 4-iodobenzoic acid using a palladium-catalyzed Sonogashira coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antifungal properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s protective tert-butoxycarbonyl group prevents it from reacting with other molecules prematurely, allowing it to reach its desired destination. Once there, it can participate in various biochemical reactions, influencing protein synthesis, neurochemistry, and hormone production.
Comparison with Similar Compounds
Similar Compounds
BOC-L-Tyrosine: A protected form of L-tyrosine, similar in structure and used in protein synthesis.
BOC-L-Phenylalanine: Another protected amino acid with similar applications in organic synthesis and biochemistry.
Uniqueness
4-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)benzoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes.
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-10-4-5-11-6-8-12(9-7-11)13(17)18/h6-9H,10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
KLEOGMIQXXYFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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